molecular formula C17H11F3N2O2 B138347 Floctafenic acid CAS No. 36783-34-3

Floctafenic acid

Cat. No. B138347
CAS RN: 36783-34-3
M. Wt: 332.28 g/mol
InChI Key: RGUIKQRAZCQMBM-UHFFFAOYSA-N
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Description

Floctafenic acid is an anthranilic acid derivative and a nonsteroidal anti-inflammatory agent with analgesic and anti-inflammatory properties . It is the active metabolite of Floctafenine . The analgesic activity is comparable to that of other mild analgesics in the relief of acute pain .


Synthesis Analysis

Floctafenine can be synthesized beginning with the conversion of ortho-trifluoromethyl aniline to a quinolol . The compound is then condensed with ethoxy methylene malonic diethyl ester (EMME) and cyclized thermally . That intermediate is then saponified; the resulting acid is decarboxylated and finally converted to the 4-chloroquinoline by reaction with phosphorus oxychloride . The displacement of chlorine with methyl anthranilate then affords the coupled intermediate . An ester interchange of that product with glycerol leads to the glyceryl ester, floctafenine .


Molecular Structure Analysis

The molecular formula of Floctafenic acid is C17H11F3N2O2 . Its average mass is 332.277 Da and its monoisotopic mass is 332.077271 Da .

Scientific Research Applications

1. Inhibition of Cyclooxygenase Activity

Floctafenic acid, a metabolite of floctafenine, has been found to be a potent inhibitor of cyclooxygenase (COX)-1 and COX-2 activities. This inhibition is significant in both in vitro and ex vivo settings after dosing with floctafenine. Floctafenic acid is more potent than floctafenine, showing a slight preference for COX-1 inhibition. This research underscores the profound inhibition of prostanoid biosynthesis by floctafenic acid and its interference with the antiplatelet effect of aspirin, suggesting a need for caution in cardiovascular patients treated with low-dose aspirin (Maenthaisong et al., 2013).

2. Analytical Detection and Stability

A micellar liquid chromatography (MLC) method has been developed for the assay of floctafenine and floctafenic acid. This method is crucial for understanding the stability and degradation behavior of floctafenine under various conditions, including alkaline, acidic, oxidative, thermal, and photolytic. Additionally, it has been applied for the direct determination of floctafenic acid in human plasma, providing insights into the pharmacokinetics of floctafenine and its metabolite (Walash et al., 2013).

3. Interaction with Other NSAIDs

Research involving coating NSAIDs with polyacrylic resins, including floctafenine, has demonstrated that the bioavailability and histopathological effects on gastric mucosa are significantly affected by the nature of the coating polymer. This finding is important for developing formulations that reduce the ulcerogenic effect of NSAIDs like floctafenine (El-Deen & Yassin, 2018).

4. Application in Spectrophotometry

Spectrophotometric methods have been developed for the determination of floctafenine. These methods are critical for the quantitative analysis of floctafenine and its degradation product floctafenic acid in various formulations, providing a reliable and efficient way to monitor the quality and stability of pharmaceutical preparations containing floctafenine (Walash et al., 2000).

properties

IUPAC Name

2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)12-6-3-5-10-14(8-9-21-15(10)12)22-13-7-2-1-4-11(13)16(23)24/h1-9H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUIKQRAZCQMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190254
Record name Floctafenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Floctafenic acid

CAS RN

36783-34-3
Record name Floctafenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036783343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Floctafenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Floctafenic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLOCTAFENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9D19L5WTV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
SM Sabry - Analytica chimica acta, 1997 - Elsevier
A compensation derivative synchronous spectrofluorimetric method has been developed for the simultaneous determination of floctafenine (F) and its major metabolite floctafenic acid (…
Number of citations: 9 www.sciencedirect.com
MH Abdel‐Hay, AM Gharaibeh - Journal of clinical pharmacy …, 1992 - Wiley Online Library
… samples spiked with floctafenine and floctafenic acid ranged from 88.13 to 101.93%. Detection limits were 100 ng/ml for floctafenine and 50 ng/ml for floctafenic acid. The coefficients of …
Number of citations: 6 onlinelibrary.wiley.com
MI Walash, F Belal, N El-Enany, M Eid… - Journal of AOAC …, 2013 - academic.oup.com
… liquid chromatography (MLC) method was developed and validated for the assay of floctafenine (FLF) in the presence of its degradation product and main metabolite, floctafenic acid (…
Number of citations: 5 academic.oup.com
HA Mohamed - 1999 - Taylor & Francis
A simple, rapid and sensitive spectrofluorimetric method for the determination of floctafenine I (FL) in the presence of its degradation product floctafenic acid II (FLA) is developed. The …
Number of citations: 3 www.tandfonline.com
E Albengres, S Urien, P Riant, GA Marcel… - Molecular …, 1987 - ASPET
… ) warfarin/azapropazone site and that floctafenic acid binds to both warfarin/azapropazone … Floctafenic acid is bound with a weaker affinity to HSA, n = 2, k = 0.3 X 10(6) liters/mol and …
Number of citations: 8 molpharm.aspetjournals.org
MHA Hay, MH Barary, EM Hassan, MA Elsayed - Analytical letters, 1990 - Taylor & Francis
… That method gave highly accurate results for glafenic acid and floctafenic acid … floctafenic acid in the presence of their drug containing 7.5-15% glafenic acid & 5.0-12.5% floctafenic acid …
Number of citations: 13 www.tandfonline.com
J Pottier, M Busigny, JP Raynaud - Drug Metabolism and Disposition, 1975 - ASPET
… due to hepatic hydrolysis to floctafenic acid. which is the main … less protein-bound than floctafenic acid, diffuses more widely … The main metabolite in both bile and urine is floctafenic acid. …
Number of citations: 14 dmd.aspetjournals.org
AH MH - 1993 - pesquisa.bvsalud.org
… [I] and its hydrolytic degradation product, floctafenic acid [II], was described. Analysis was … and 0.0625 - 0.6250 mug/ml for floctafenic acid, with minimum detectability of 0.05 and 0.02 …
Number of citations: 0 pesquisa.bvsalud.org
R Maenthaisong, S Tacconelli… - International …, 2013 - journals.sagepub.com
… -l activity by floctafenine and its metabolite floctafenic acid in vitro and ex vivo after dosing with … and floctafenic acid resulted potent inhibitors of COX-l and COX-2 in vitro (floctafenic acid …
Number of citations: 1 journals.sagepub.com
MC Tournet, C Girre, PE Fournier - Journal of Chromatography B …, 1981 - Elsevier
… were added 10 Jlg of floctafenic acid as an internal standard … 10 Jlg of floctafenic acid (A) or 10 Jlg of floctafenic acid and 10 … 400 mg of Glifanan (C) spiked with 10 Jlg of floctafenic acid. …
Number of citations: 12 www.sciencedirect.com

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